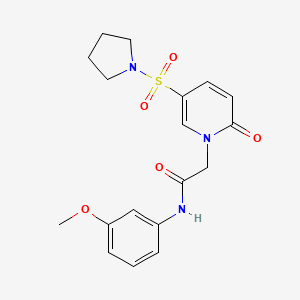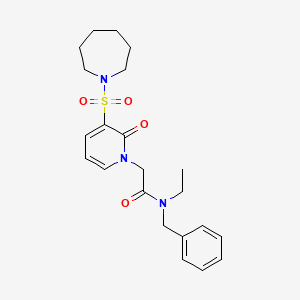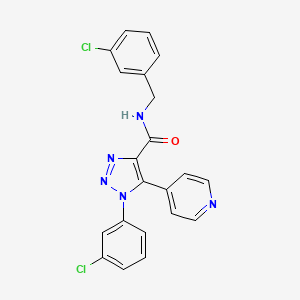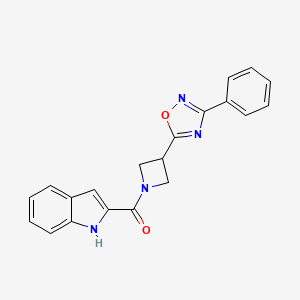
N-Boc-N-methyl-3-(1-naphthyl)-L-alanine
Overview
Description
N-Boc-N-methyl-3-(1-naphthyl)-L-alanine, also known as Boc-L-Nma-OH, is a synthetic amino acid that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of N-Boc-N-methyl-3-(1-naphthyl)-L-alanine is not well understood, but it is believed to interact with specific receptors or enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, such as angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. This compound has also been shown to interact with opioid receptors, which are involved in the regulation of pain and reward.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antihypertensive, analgesic, and anti-inflammatory effects. This compound has been shown to reduce blood pressure in animal models of hypertension, and to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
N-Boc-N-methyl-3-(1-naphthyl)-L-alanine has several advantages as a research tool, including its stability, solubility, and ease of synthesis. This compound is also relatively inexpensive compared to other amino acids and peptidomimetics. However, this compound has some limitations, including its limited availability and potential toxicity at high doses.
Future Directions
There are several future directions for research on N-Boc-N-methyl-3-(1-naphthyl)-L-alanine, including its potential use as a therapeutic agent for hypertension, pain, and inflammation. This compound could also be used as a building block for the synthesis of novel peptidomimetics with improved pharmacological properties. Additionally, this compound could be used as a tool for studying protein-protein interactions and enzymatic activity.
Conclusion
This compound is a synthetic amino acid that has potential applications in drug discovery and development, peptide synthesis, and protein engineering. This compound has antihypertensive, analgesic, and anti-inflammatory effects, and could be used as a therapeutic agent for these conditions. This compound has several advantages as a research tool, but also has some limitations. Future research on this compound could lead to the development of novel therapeutics and tools for studying protein-protein interactions and enzymatic activity.
Scientific Research Applications
N-Boc-N-methyl-3-(1-naphthyl)-L-alanine has been used in various scientific research applications, including drug discovery and development, peptide synthesis, and protein engineering. In drug discovery and development, this compound can be used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but are more stable and bioavailable. This compound has also been used as a substrate for enzymatic synthesis of peptides and proteins, as well as a tool for studying protein-protein interactions.
properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20(4)16(17(21)22)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11,16H,12H2,1-4H3,(H,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHINFQWVOXXDAJ-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3225823.png)
![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B3225831.png)

![3-((6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)benzonitrile](/img/structure/B3225848.png)

![N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide](/img/structure/B3225865.png)
![2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B3225867.png)


![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B3225895.png)
![ethyl 3-({[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B3225897.png)
![1-(2,5-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B3225910.png)

![N~6~-(3-methoxybenzyl)-3-methyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3225932.png)